molecular formula C18H15Cl3N3O+ B13105997 (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

Cat. No.: B13105997
M. Wt: 395.7 g/mol
InChI Key: IZEPRFBOGYCMBU-AWEZNQCLSA-N
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Description

(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium typically involves the construction of the triazolo-oxazine ring system. One common method includes the cycloamination of appropriate precursors under oxidative conditions. For instance, an environmentally benign electrochemical approach can be employed, utilizing a bromide-mediated indirect oxidation strategy to promote intramolecular C(sp2)–H cycloamination .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromide ions in an electrochemical setup.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolo-oxazine compounds.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium involves its interaction with molecular targets such as enzymes and receptors. The triazolo-oxazine ring system can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is unique due to its specific substitution pattern and the presence of both triazole and oxazine rings

Properties

Molecular Formula

C18H15Cl3N3O+

Molecular Weight

395.7 g/mol

IUPAC Name

(5S)-5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium

InChI

InChI=1S/C18H15Cl3N3O/c19-13-7-15(20)18(16(21)8-13)24-11-23-14(9-25-10-17(23)22-24)6-12-4-2-1-3-5-12/h1-5,7-8,11,14H,6,9-10H2/q+1/t14-/m0/s1

InChI Key

IZEPRFBOGYCMBU-AWEZNQCLSA-N

Isomeric SMILES

C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4

Canonical SMILES

C1C([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4

Origin of Product

United States

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